molecular formula C19H22N2O3S B249365 2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

货号 B249365
分子量: 358.5 g/mol
InChI 键: QTKRZOZWCHPJGS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for various types of cancers, including lymphoma, leukemia, and solid tumors.

作用机制

2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, this compound disrupts the signaling pathways that drive cancer cell growth and survival, leading to cell death. This compound has also been shown to inhibit other kinases, including ITK (interleukin-2-inducible T-cell kinase) and TXK (Tec kinase), which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to tumor shrinkage in preclinical models. This compound also inhibits the production of cytokines and chemokines, which are involved in the inflammatory response that promotes tumor growth and metastasis. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which is a critical step in the metastatic process.

实验室实验的优点和局限性

One of the main advantages of 2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. This compound also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for clinical development. However, one limitation of this compound is its relatively low solubility, which may pose challenges in formulating the drug for clinical use.

未来方向

There are several future directions for the development of 2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide as a therapeutic agent for cancer. One potential application is in combination with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway, which are frequently dysregulated in cancer. Another direction is the development of biomarkers that can predict response to this compound, which may help identify patients who are most likely to benefit from the drug. Finally, the development of more potent and selective BTK inhibitors may further enhance the anti-tumor activity of this compound and reduce the risk of toxicity.

合成方法

The synthesis of 2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves a multistep process that includes the reaction of 2-methylphenol with acetyl chloride to form 2-acetyl-6-methylphenol. The resulting compound is then reacted with thionyl chloride to form 2-chloro-6-methylphenol. The next step involves the reaction of 2-chloro-6-methylphenol with 3-aminocyclohept-1-ene to form 2-(3-aminocyclohept-1-en-1-yl)-6-methylphenol. This compound is then reacted with 2-bromoacetyl chloride to form the final product, this compound.

科学研究应用

2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.

属性

分子式

C19H22N2O3S

分子量

358.5 g/mol

IUPAC 名称

2-[[2-(2-methylphenoxy)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

InChI

InChI=1S/C19H22N2O3S/c1-12-7-5-6-9-14(12)24-11-16(22)21-19-17(18(20)23)13-8-3-2-4-10-15(13)25-19/h5-7,9H,2-4,8,10-11H2,1H3,(H2,20,23)(H,21,22)

InChI 键

QTKRZOZWCHPJGS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N

规范 SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。